molecular formula C14H26N2O2S B12263323 N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12263323
M. Wt: 286.44 g/mol
InChI Key: SIOJKVFJXBYKDL-UHFFFAOYSA-N
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Description

N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclopentylmethyl group attached to a piperidine ring, further connected to a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopentylmethyl group, and finally the attachment of the cyclopropanesulfonamide moiety. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopentylmethyl Group: This step often involves alkylation reactions using cyclopentylmethyl halides in the presence of strong bases.

    Attachment of Cyclopropanesulfonamide: This final step can be carried out through sulfonamide formation reactions, typically using cyclopropanesulfonyl chloride and a suitable amine base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H26N2O2S

Molecular Weight

286.44 g/mol

IUPAC Name

N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H26N2O2S/c17-19(18,14-5-6-14)15-13-7-9-16(10-8-13)11-12-3-1-2-4-12/h12-15H,1-11H2

InChI Key

SIOJKVFJXBYKDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

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